molecular formula C17H18ClNO3S2 B2643637 2-(3-Chlorophenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine CAS No. 397283-62-4

2-(3-Chlorophenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine

Cat. No. B2643637
CAS RN: 397283-62-4
M. Wt: 383.91
InChI Key: JHPNTWPWRGRABV-UHFFFAOYSA-N
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Description

The chemical compound “2-(3-Chlorophenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine” is a versatile material used in scientific research. It offers numerous applications, ranging from drug development to material synthesis, due to its unique properties. The molecular formula of this compound is C17H18ClNO3S2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazolidine core, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . This core is substituted with a 3-chlorophenyl group and a 4-ethoxyphenylsulfonyl group .

Scientific Research Applications

Synthesis and Antiviral Activity

Research on similar compounds, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, has been conducted to explore their antiviral properties. For instance, a study demonstrated that certain derivatives possessed anti-tobacco mosaic virus activity, indicating the potential of these compounds in antiviral applications (Chen et al., 2010).

Anticancer Activities

Sulfonamide, sulfonylurea, and thiazolidinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. Some compounds showed promising broad-spectrum antitumor activity against various cancer cell lines, highlighting the therapeutic potential of these chemical frameworks in oncology (Rostom, 2006).

Antimicrobial Properties

A wide array of synthesized thiazolidine and sulfonamide compounds have been investigated for their antimicrobial efficacy. Studies reveal that these compounds exhibit significant antibacterial and antifungal activities, suggesting their utility in combating microbial infections (Patel et al., 2010).

Novel Synthesis Approaches

The synthesis of thiazolidine derivatives, including methods involving the reaction with active methylene compounds, provides insights into chemical strategies that could potentially be applied to the synthesis of 2-(3-Chlorophenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine and related compounds. These approaches offer pathways for creating novel compounds with possible therapeutic applications (Shibuya, 1984).

properties

IUPAC Name

2-(3-chlorophenyl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S2/c1-2-22-15-6-8-16(9-7-15)24(20,21)19-10-11-23-17(19)13-4-3-5-14(18)12-13/h3-9,12,17H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNTWPWRGRABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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